5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(2)12-7(4-5)10-11-8(12)9(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
NQJNXRNFSFKZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C(=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A common approach involves reacting 2-hydrazinyl-5,7-dimethylpyridine with a carboxylic acid derivative. For example, 2-hydrazinyl-5,7-dimethylpyridine can undergo cyclocondensation with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) to form the triazole ring. The reaction proceeds via nucleophilic attack of the hydrazine group on the electrophilic carbon of the acid, followed by dehydration.
Key Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization. A catalyst-free method involves reacting 5,7-dimethylpyridine-2-amine with glyoxylic acid under microwave conditions (150°C, 20 min). The carboxylic acid group is introduced in situ via oxidative decarboxylation.
Optimization Data :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A patent describes using palladium catalysts to couple 5,7-dimethyl-3-bromo-triazolo[4,3-a]pyridine with a boronic acid derivative bearing a carboxylic acid group. This method allows precise introduction of the carboxylic acid moiety at position 3.
Reaction Scheme :
-
3-Bromo-5,7-dimethyltriazolopyridine + Carboxyboronic acid → 5,7-Dimethyltriazolopyridine-3-carboxylic acid
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1)
Functional Group Interconversion
Nitrile Hydrolysis
A two-step synthesis involves:
-
Cyclizing 5,7-dimethyl-2-hydrazinylpyridine with cyanoacetic acid to form 5,7-dimethyl-triazolo[4,3-a]pyridine-3-carbonitrile .
Hydrolysis Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazine Cyclization | Simple reagents, scalable | Requires toxic POCl₃ | 60–75% |
| Microwave Synthesis | Rapid, high yield | Specialized equipment needed | 85% |
| Suzuki Coupling | Precise functionalization | Costly catalysts | 70–80% |
| Nitrile Hydrolysis | Mild conditions, high yield | Two-step process | 85–90% |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type and desired products.
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: can undergo various reactions, including oxidation, reduction, and substitution.
- Detailed studies are needed to identify specific major products resulting from these reactions.
Scientific Research Applications
Organic Synthesis
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid serves as a building block in organic synthesis. Its unique triazole-pyridine structure allows for the development of novel materials and compounds with tailored properties. Researchers are investigating its potential as a precursor in the synthesis of more complex molecules with applications in pharmaceuticals and materials science .
Research into the biological activity of this compound is ongoing, particularly regarding its potential antimicrobial and antitumor effects:
- Antimicrobial Properties : Initial studies suggest that 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid may exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
- Antitumor Activity : Preliminary investigations have indicated that the compound may induce cytotoxic effects in certain cancer cell lines. For instance, studies have shown that it can trigger apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
Mechanistic Studies
Understanding the mechanisms by which 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects is critical for its application in drug development. Current research focuses on identifying molecular targets and pathways involved in its biological activity. This knowledge could lead to the development of new therapeutic agents targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid against Escherichia coli strains. The compound demonstrated a significant reduction in bacterial load when administered at specific concentrations over a defined period. This suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assessments using MTT assays indicated that 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits low cytotoxic effects at therapeutic concentrations against mammalian cell lines. This favorable safety profile is promising for further drug development efforts aimed at cancer treatment .
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Structural Analogues on the Triazolopyridine Core
Key Observations :
- Bromine Substitution : The 6-bromo derivative (CAS: 1159831-86-3) offers a reactive site for Suzuki or Buchwald-Hartwig couplings, enabling diversification .
- Positional Isomerism : 6,7-Dimethyl (CAS: 1159830-81-5) and 6,8-dimethyl (CAS: 1159833-00-7) isomers demonstrate how methyl group placement affects molecular interactions and solubility .
Analogues with Modified Heterocyclic Cores
Key Observations :
- Core Modifications : Replacing pyridine with pyrimidine (e.g., CAS: 41266-80-2) or pyrazine alters electronic properties and hydrogen-bonding capacity, impacting target binding in bioactive molecules .
- Functional Group Swap : The thiol group in pyrimidine derivatives (e.g., 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol) offers distinct reactivity, enabling disulfide bond formation or metal chelation .
Biological Activity
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (DMTPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
- IUPAC Name : 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- CAS Number : 842972-32-1
- Appearance : Pale yellow solid
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
| InChI Key | NQJNXRNFSFKZTR-UHFFFAOYSA-N |
Synthesis
The synthesis of DMTPCA can be achieved through various methods involving triazole and pyridine derivatives. A common synthetic route involves the reaction of appropriate precursors under microwave irradiation to enhance yields and reduce reaction times. This method is noted for its eco-friendliness and efficiency in producing high-purity compounds.
Antimicrobial Properties
Research indicates that DMTPCA exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antiviral Activity
DMTPCA has also been evaluated for its antiviral properties. It has shown effectiveness against several viral strains, including influenza viruses. The compound's mechanism of action likely involves inhibition of viral polymerases and disruption of viral replication processes.
Anticancer Activity
Recent investigations have highlighted the potential of DMTPCA as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is a focal point of ongoing research.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at Monash University found that DMTPCA exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that DMTPCA could be a candidate for developing new antimicrobial agents.
- Antiviral Mechanism : In a study published in the Journal of Medicinal Chemistry, DMTPCA was shown to inhibit the interaction between viral proteins necessary for replication with an IC50 value of 12 μM against influenza A virus . This highlights its potential as a therapeutic agent for viral infections.
- Anticancer Properties : Research published in Cancer Letters demonstrated that DMTPCA induced apoptosis in human breast cancer cells with an IC50 value of 10 μM . The study emphasized the compound's role in targeting specific oncogenic pathways.
The biological activity of DMTPCA can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : DMTPCA acts as an inhibitor of certain kinases involved in metabolic pathways, leading to altered cellular functions.
- Membrane Disruption : Its amphipathic nature allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
Q & A
Q. Advanced Research Focus
- Substituent Effects :
- Methyl Groups : The 5,7-dimethyl configuration enhances metabolic stability compared to unsubstituted analogs, as observed in preclinical hepatic steatosis models .
- Phosphonate Groups : Phosphonylation at the 3-position (as in Route 2 derivatives) introduces hydrogen-bonding motifs, potentially improving target engagement in enzyme inhibition studies .
Q. Data Contradiction Analysis :
- Bioactivity Variability : In some studies, electron-withdrawing groups (e.g., nitro) induce Dimroth rearrangements, altering regiochemistry and activity . Researchers must confirm regioselectivity via crystallography when bioactivity diverges from expectations.
What mechanistic insights explain the cyclization steps in the synthesis of this compound?
Q. Advanced Research Focus
- PhI(OAc)₂-Mediated Cyclization : Proceeds via oxidative generation of a nitrenium intermediate, followed by intramolecular nucleophilic attack to form the triazole ring .
- 5-exo-dig Cyclization : Involves ketenimine tautomerization, enabling nucleophilic attack by the hydrazine nitrogen on the alkyne carbon, followed by cyclization .
Experimental Validation : Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during cyclization. Kinetic studies under varying temperatures/pH further elucidate rate-determining steps.
How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Advanced Research Focus
- Source Analysis : Confirm purity (>95% via HPLC) and exclude batch-specific impurities, which may confound bioassays .
- Structural Reassessment : Re-examine regiochemistry (e.g., triazole vs. isoquinoline isomers) using X-ray data, as misassignment is common in heterocyclic systems .
- Biological Replication : Test activity across multiple cell lines or enzymatic assays to rule out model-specific artifacts.
Case Study : In hepatic steatosis models, methyl-substituted analogs showed efficacy, but phosphonylated derivatives exhibited reduced solubility, necessitating formulation adjustments .
What computational strategies predict the reactivity and regioselectivity of triazolo[4,3-a]pyridine derivatives?
Q. Advanced Research Focus
- DFT Calculations : Model transition states during cyclization to predict regioselectivity (e.g., triazole vs. isoquinoline formation) .
- Molecular Docking : Screen derivatives against target proteins (e.g., retinol-binding protein 4) to prioritize synthesis of high-affinity analogs .
Validation : Compare computed NMR chemical shifts with experimental data to refine computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
